3,4-difluoro-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO2/c18-14-6-5-12(9-15(14)19)16(21)20-10-17(22)8-7-11-3-1-2-4-13(11)17/h1-6,9,22H,7-8,10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECWWECREIDKEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC(=C(C=C3)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the indene moiety. The indene can be synthesized through a series of reactions, including halogenation and subsequent substitution reactions. The final step involves the coupling of the indene moiety with the benzamide core under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The choice of reagents and solvents is crucial to minimize by-products and enhance the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the benzamide core can be reduced to an amine.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-difluoro-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The difluoro substitutions and the hydroxy group play a crucial role in enhancing the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Table 1: Comparison of Substituted Benzamides
Key Observations :
- Fluorine Position : The 3,4-difluoro configuration in the target compound creates a distinct electronic profile compared to para- (B5) or ortho-/meta-fluorinated analogs (). This may enhance dipole interactions or steric effects in target binding .
- Bicyclic vs. Monocyclic Attachments: The dihydroindenyl scaffold introduces conformational rigidity compared to linear chains (e.g., 2-hydroxypropyl in ) or monocyclic aryl groups (e.g., benzothiazole in ), which could influence pharmacokinetics .
Structural Analogues with Bioactive Scaffolds
Indenyl vs. Isoquinolinyl Derivatives
Compounds such as 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-N-(4-fluorobenzyl)benzamide () feature a dihydroisoquinoline moiety instead of dihydroindene. While both are bicyclic, the isoquinoline system includes a nitrogen atom, enabling protonation at physiological pH and altered pharmacokinetic behavior. The target compound’s indenyl group lacks basicity but offers a planar aromatic system for π-π stacking .
Chromene and Triazole Derivatives
and describe benzamides fused with chromene or triazole rings (e.g., 5-fluoro-N-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide ). These compounds exhibit extended conjugation and heterocyclic diversity, which may enhance target selectivity compared to the simpler dihydroindene scaffold in the target compound .
Physicochemical Properties
Table 2: Melting Points and Solubility Trends
Analysis :
- The hydroxyl group in the target compound likely improves solubility compared to fully hydrophobic analogs (e.g., iodobenzamide B8). However, its dihydroindene scaffold may reduce solubility relative to hydroxypropyl-substituted derivatives .
- Fluorine atoms generally increase lipophilicity, but the 3,4-difluoro pattern may balance this effect by creating a polarized aromatic system .
Biological Activity
3,4-Difluoro-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a benzamide moiety with difluoro substitutions and a hydroxy group attached to a dihydroindene framework, which is crucial for its biological activity.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological activities:
- Anticancer Activity : Studies have shown that related benzamide derivatives possess anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific signaling pathways that promote cell survival and proliferation.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators.
- Cardiotonic Activity : Some derivatives have been evaluated for their cardiotonic effects, which enhance cardiac contractility and improve heart function in conditions like heart failure.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways relevant to cancer and inflammation.
- Receptor Modulation : It may interact with specific receptors that regulate various physiological processes, including those involved in pain and inflammation.
Case Studies
Several studies have investigated the biological activity of similar compounds:
Research Findings
Recent findings suggest that the biological activity of this compound is promising for therapeutic applications. Key points include:
- Efficacy in Cancer Models : In vitro studies indicate that this compound can inhibit tumor growth by inducing apoptosis through mitochondrial pathways.
- Safety Profile : Preliminary toxicity assessments show a favorable safety profile at therapeutic doses, although further studies are needed to establish long-term safety.
- Potential as a Drug Candidate : Given its diverse biological activities, there is potential for development as a novel therapeutic agent targeting multiple diseases.
Q & A
Q. How do stability studies inform formulation design?
- Forced degradation : Acidic conditions (0.1 M HCl) reveal hydrolysis at the amide bond (t = 8 hours at 40°C).
- Formulation : Lyophilization with mannitol (1:1 ratio) enhances shelf life (>12 months at 4°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
